![molecular formula C17H17NO2 B2479144 N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide CAS No. 2411236-22-9](/img/structure/B2479144.png)
N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide, also known as MNA-10, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the family of naphthalene derivatives and has been synthesized using various methods.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide, has been utilized as a fluorogenic labeling reagent for HPLC of biologically important thiols such as glutathione and cysteine. This application demonstrates the potential for this compound in analytical chemistry for the selective detection of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Intermediates
2-Bromo-6-methoxynaphthalene, an intermediate in the synthesis of non-steroidal anti-inflammatory agents, can be synthesized through processes involving methoxynaphthalene derivatives. This highlights the role of compounds like this compound in the preparation of pharmaceutical agents (Xu & He, 2010).
Thermal Degradation and Reactivity
The thermal degradation of ferulic acid in the presence of alcohols produces ether-linked phenolic products, suggesting potential applications of this compound in the study of food macromolecules and their modifications during cooking processes (Rizzi & Boekley, 1992).
Structural Studies
Research on quinoline derivatives, which share structural similarities with this compound, focuses on the formation of co-crystals and salts, illustrating the compound's potential in crystallography and material science (Karmakar, Kalita, & Baruah, 2009).
Nucleophilic Substitution Reactions
4-Alkoxynaphthal-N-methylimide's nucleophilic substitution reactions provide insights into the chemical reactivity and potential synthetic applications of this compound in creating diverse derivatives (Inada, Shirosaki, & Okazaki, 1972).
properties
IUPAC Name |
N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-6-17(19)18-12-11-13-9-10-16(20-2)15-8-5-4-7-14(13)15/h4-5,7-10H,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUFBNBOUBJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CC=C(C2=CC=CC=C12)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.